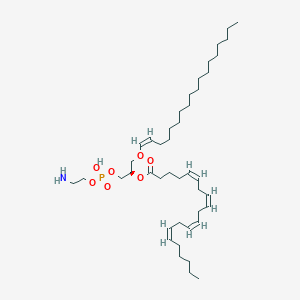

1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE

Beschreibung

1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine is a 1-(alk-1-enyl)-2-acyl-sn-glycero-3-phosphoethanolamine in which the alk-1-enyl and acyl groups are specified as (1Z)-octadecenyl and arachidonoyl respectively. It has a role as a mouse metabolite. It derives from an arachidonic acid. It is a tautomer of a 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine zwitterion.

Eigenschaften

CAS-Nummer |

103597-60-0 |

|---|---|

Molekularformel |

C43H78NO7P |

Molekulargewicht |

752.1 g/mol |

IUPAC-Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C43H78NO7P/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,35,38,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b13-11-,19-17-,24-22-,30-28-,38-35-/t42-/m1/s1 |

InChI-Schlüssel |

URPXXNCTXCOATD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Isomerische SMILES |

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

C18(Plasm)-20:4-PE and its involvement in ferroptosis.

Topic: The Peroxisome-Ether Lipid Axis: A Technical Deep Dive into C18(Plasm)-20:4-PE and Ferroptosis Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Lipidomics Specialists, and Drug Discovery Scientists

Executive Summary

For years, the ferroptosis field focused almost exclusively on the glutathione peroxidase 4 (GPX4) and system Xc⁻ axis. However, the "holy grail" of ferroptosis research has been identifying the specific lipid species that act as the executioners of cell death.

Recent landmark studies have shifted the paradigm, identifying C18(Plasm)-20:4-PE (1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine) and related ether phospholipids as critical drivers of ferroptotic susceptibility. Unlike canonical diacyl phospholipids, these ether-linked species—synthesized in the peroxisome—act as a high-efficiency reservoir for polyunsaturated fatty acids (PUFAs), specifically arachidonic acid (AA), making the membrane exceptionally vulnerable to lethal lipid peroxidation.

This guide provides an autonomous, technical breakdown of the C18(Plasm)-20:4-PE mechanism, detailed LC-MS/MS detection protocols, and validated experimental workflows to manipulate this pathway in therapeutic contexts.

Part 1: The Mechanistic Core – Why C18(Plasm)-20:4-PE?

The Structural Vulnerability

C18(Plasm)-20:4-PE is a plasmalogen, characterized by a vinyl ether linkage at the sn-1 position and a polyunsaturated arachidonyl tail at the sn-2 position.

-

Historical Misconception: Plasmalogens were long considered endogenous antioxidants because the vinyl ether bond can scavenge radicals.

-

Ferroptosis Reality: In the context of GPX4 inhibition, this "antioxidant" capacity is overwhelmed. The ether backbone alters membrane dynamics, facilitating the recruitment of PUFAs (via ACSL4/LPCAT3) into the sn-2 position. These PUFA-ether lipids then serve as the primary fuel for the chain reaction of lipid peroxidation driven by 15-LOX or POR (Cytochrome P450 Oxidoreductase).

The Biosynthetic "Kill Switch"

The synthesis of C18(Plasm)-20:4-PE is spatially distributed between the peroxisome (backbone synthesis) and the endoplasmic reticulum (PUFA acylation). This compartmentalization is a critical regulatory node for ferroptosis sensitivity.

-

Peroxisome: GNPAT and AGPS synthesize the ether lipid precursor.[1]

-

ER: ACSL4 activates arachidonic acid, and LPCAT3 esterifies it into the ether-PE backbone.

-

The Result: A cell rich in C18(Plasm)-20:4-PE is "primed" for death. Downregulating AGPS or GNPAT depletes this lipid pool, rendering cells resistant to ferroptosis even when GPX4 is inhibited.

Part 2: Visualization of Signaling Pathways

Figure 1: The Peroxisome-Ether Lipid Biosynthetic Axis

This diagram maps the flow from peroxisomal precursors to the lethal ferroptotic signal, highlighting the specific enzymes (AGPS, FAR1, ACSL4) that serve as druggable nodes.

Caption: The biosynthetic cascade of C18(Plasm)-20:4-PE, from peroxisomal ether synthesis to ER-localized PUFA enrichment.

Part 3: Experimental Protocols & Validation

Protocol: Targeted Lipidomics for C18(Plasm)-20:4-PE

Standard lipidomics often fail to distinguish between plasmanyl (ether) and plasmenyl (vinyl ether) species. This protocol uses LC-MS/MS with negative ion mode fragmentation to specifically identify the arachidonyl tail and the ether backbone.

Sample Preparation (Matyash Method):

-

Pellet Cells:

cells. Wash 2x with PBS. -

Extraction: Add 225 µL MeOH (ice cold) + 750 µL MTBE (Methyl tert-butyl ether) containing internal standards (e.g., PE-d7).

-

Vortex: 10 sec. Shake for 10 min at 4°C.

-

Phase Separation: Add 188 µL MS-grade water. Centrifuge at 10,000 x g for 10 min.

-

Collection: Collect the top organic layer (MTBE). Dry under nitrogen stream.

-

Reconstitution: Resuspend in 100 µL MeOH:Toluene (9:1) for injection.[2]

LC-MS/MS Parameters (Targeted MRM):

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 60:40 ACN:H2O + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: 90:10 IPA:ACN + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

Ionization: ESI Negative Mode (Preferred for fatty acid fragment confirmation).

Table 1: Key MRM Transitions for C18(Plasm)-20:4-PE

| Lipid Species | Precursor Ion ( | Product Ion ( | Identity Confirmation |

| C18(Plasm)-20:4-PE | 750.5 | 303.2 | Arachidonic Acid (FA 20:4) fragment |

| C18(Plasm)-20:4-PE | 750.5 | 196.0 | PE Headgroup (dehydrated glycerophosphate) |

| C18(Plasm)-18:1-PE | 728.5 | 281.2 | Oleic Acid (FA 18:1) fragment |

| PE(18:0/20:4) | 766.5 | 303.2 | Diacyl Control (Ester bond at sn-1) |

Note: The mass difference between Plasmanyl (ether, P-18:0) and Plasmenyl (vinyl ether, O-18:0) is 2 Da. Ensure high-resolution separation or specific standards if distinguishing these subtypes is critical, though both contribute to ferroptosis.

Protocol: Functional Validation (The "Rescue" Assay)

To prove causality, you must demonstrate that depleting ether lipids rescues cells from ferroptosis.

-

Cell Line: 786-O or HT-1080 (highly susceptible).

-

Genetic Manipulation:

-

CRISPR KO: Target AGPS or GNPAT.

-

Validation: Confirm reduced C18(Plasm)-20:4-PE levels via LC-MS (Protocol 3.1).

-

-

Induction: Treat with RSL3 (0.1 - 1.0 µM) or ML162 .

-

Readout: Cell viability (CellTiter-Glo) at 24h.

-

Expected Result: AGPS-KO cells should show significant resistance (2-5 fold shift in IC50) compared to WT cells.

-

Re-sensitization (The "Smoking Gun"):

-

Add exogenous 1-O-octadecyl-rac-glycerol (batyl alcohol, an ether lipid precursor downstream of AGPS) to the KO cells.

-

If resistance is reversed, the ether lipid pathway is confirmed as the driver.[3]

-

Part 4: Data Interpretation & Troubleshooting

Table 2: Interpreting Lipidomic Shifts in Ferroptosis

| Observation | Interpretation | Actionable Insight |

| High C18(Plasm)-20:4-PE | High susceptibility state. | Target is "primed" for ferroptosis. |

| Low Ether Lipids / High Diacyl PE | Resistant state (Mesothelial-like). | Cell may rely on FSP1 or DHODH defense axes.[4] |

| Accumulation of Oxidized PE | Active ferroptosis execution. | Look for +32 Da (+2O) or +48 Da (+3O) shifts on the parent mass. |

Common Pitfalls:

-

Oxidation Artifacts: Ether lipids are unstable. Process samples on ice and analyze within 24h. Use BHT (butylated hydroxytoluene) during extraction to prevent ex vivo oxidation.

-

Isobaric Overlap: C18(Plasm)-20:4-PE (

750.5) is isobaric with PE(16:0/22:4) in low-resolution MS. The 303.2 fragment (AA) is crucial for distinguishing them.

References

-

Zou, Y., et al. (2020).[1][3][5] Plasticity of ether lipids promotes ferroptosis susceptibility and evasion.[1][3] Nature. [Link]

-

Cui, W., et al. (2021).[1][5] Ether phospholipids govern ferroptosis.[1][6] Nature Cell Biology. [Link]

-

Kagan, V. E., et al. (2017).[7] Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis.[7][8] Nature Chemical Biology. [Link][7]

-

Doll, S., et al. (2017). ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition. Nature Chemical Biology. [Link]

-

Perez, M. A., et al. (2020).[1][3] Ether lipid deficiency disrupts lipid homeostasis leading to ferroptosis sensitivity.[9] PLOS Genetics. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. Ferroptosis: the Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ether phospholipids govern ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasticity of ether lipids promotes ferroptosis susceptibility and evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ether lipid deficiency disrupts lipid homeostasis leading to ferroptosis sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Odyssey of a Key Plasmalogen: A Technical Guide to 1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the metabolic pathway of 1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-Phosphoethanolamine (PE(P-18:0/20:4)), a prominent ethanolamine plasmalogen. As a class of ether phospholipids characterized by a vinyl-ether bond at the sn-1 position, plasmalogens are integral to cellular function, with emerging roles in health and disease. This document will dissect the anabolic and catabolic journeys of this specific molecule, elucidate its functional significance, and provide detailed methodologies for its study, empowering researchers to delve deeper into its biological importance.

Introduction: Unveiling a Unique Phospholipid

1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE is a member of the plasmalogen family, a unique class of glycerophospholipids.[1] Its structure is distinguished by a 1-(Z)-octadecenyl group attached to the sn-1 position of the glycerol backbone via a vinyl-ether linkage, an arachidonoyl moiety esterified at the sn-2 position, and a phosphoethanolamine head group at the sn-3 position. This specific molecular architecture confers distinct physicochemical properties and biological functions.

Plasmalogens are abundant in various tissues, particularly in the nervous, immune, and cardiovascular systems, where they contribute significantly to the cellular membrane's phospholipid composition.[2][3] Their roles extend beyond structural components; they are recognized as potent endogenous antioxidants and reservoirs for second messengers, such as arachidonic acid.[4][5]

The Anabolic Pathway: A Journey from Peroxisome to Endoplasmic Reticulum

The biosynthesis of 1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE is a multi-step process that initiates in the peroxisome and culminates in the endoplasmic reticulum (ER).[4]

Peroxisomal Initiation: Building the Ether Linkage

The synthesis begins with the acylation of dihydroxyacetone phosphate (DHAP) by dihydroxyacetone phosphate acyltransferase (DHAPAT) .[4] Subsequently, alkyl-dihydroxyacetone phosphate synthase (AGPS) exchanges the acyl group for a fatty alcohol, forming the characteristic ether bond.[4] The fatty alcohol precursor, in this case, a C18:1 alcohol, is generated from its corresponding fatty acyl-CoA by fatty acyl-CoA reductase 1 (FAR1) . FAR1 displays a preference for C16 and C18 fatty acyl-CoAs, aligning with the common constituents at the sn-1 position of plasmalogens.[2][6] The activity of FAR1 is a critical regulatory point in plasmalogen biosynthesis and is subject to a negative feedback mechanism; its degradation is accelerated when cellular plasmalogen levels are high.[7][8]

Endoplasmic Reticulum Maturation: Acylation and Head Group Attachment

Following its synthesis in the peroxisome, the alkyl-DHAP intermediate is reduced and transported to the ER. Here, the crucial arachidonic acid moiety is incorporated at the sn-2 position. This acylation step is catalyzed by a lysophosphatidylethanolamine acyltransferase (LPEAT) . While the specific isoform has not been definitively identified for this exact plasmalogen, Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) is a strong candidate due to its demonstrated preference for arachidonoyl-CoA and its ability to acylate various lysophospholipids, including LPE.[6][9][10]

Finally, the phosphoethanolamine head group is attached to the sn-3 position, completing the synthesis of 1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE.

The Catabolic Pathway: Releasing a Potent Messenger

The primary catabolic route for 1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE involves the enzymatic cleavage of the arachidonic acid at the sn-2 position. This reaction is catalyzed by phospholipase A2 (PLA2) , an enzyme that specifically hydrolyzes the ester bond at the sn-2 position of glycerophospholipids.[11]

The release of arachidonic acid is a highly significant event, as this polyunsaturated fatty acid is a precursor to a vast array of potent signaling molecules known as eicosanoids.[12][13] These include prostaglandins, thromboxanes, and leukotrienes, which are involved in a multitude of physiological and pathological processes, including inflammation, immunity, and hemostasis.

Functional Significance: Beyond a Structural Role

The unique chemical structure of 1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE endows it with critical biological functions.

Antioxidant Defense

The vinyl-ether bond at the sn-1 position is highly susceptible to oxidation by reactive oxygen species (ROS).[14] This reactivity allows plasmalogens to act as sacrificial antioxidants, protecting other cellular components, such as polyunsaturated fatty acids in membrane lipids, from oxidative damage. The oxidation of the vinyl-ether bond can result in the formation of various products, including hydroperoxyacetals and dioxetanes.[13][15]

Reservoir of Arachidonic Acid

As detailed in the catabolic pathway, this plasmalogen serves as a significant storage depot for arachidonic acid.[5] Its regulated release by PLA2 provides the substrate for the synthesis of eicosanoids, thereby playing a crucial role in initiating and modulating inflammatory and immune responses.

Methodologies for Investigation: A Practical Guide

Studying the metabolism and function of 1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE requires specialized analytical techniques.

Extraction and Quantification

Table 1: Summary of Analytical Methods

| Method | Principle | Application | Key Considerations |

| Lipid Extraction | |||

| Folch/Bligh & Dyer | Liquid-liquid extraction using chloroform/methanol/water to partition lipids from aqueous cellular components. | Gold standard for total lipid extraction from tissues and cells. | Use of chlorinated solvents; can be time-consuming. |

| Solid-Phase Extraction (SPE) | Differential adsorption of lipids onto a solid matrix followed by selective elution. | Can be tailored for specific lipid classes, offering cleaner extracts.[16] | Method development required to optimize separation of plasmalogen species. |

| Quantification | |||

| LC-MS/MS | Liquid chromatography separates lipid species, which are then identified and quantified by tandem mass spectrometry based on their mass-to-charge ratio and fragmentation patterns. | Highly sensitive and specific for the quantification of individual lipid molecular species, including PE(P-18:0/20:4).[17] | Requires specialized instrumentation and expertise in data analysis. |

Experimental Protocol: Extraction and Quantification of PE(P-18:0/20:4) by LC-MS/MS

-

Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer on ice.

-

Lipid Extraction (Folch Method):

-

Add 20 volumes of chloroform:methanol (2:1, v/v) to the homogenate.

-

Vortex vigorously for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform, 1:1, v/v).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute lipids using a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium formate).

-

Perform mass spectrometric analysis in positive or negative ion mode, using selected reaction monitoring (SRM) to specifically detect the transition from the precursor ion of PE(P-18:0/20:4) to its characteristic product ions.[6]

-

Quantify the lipid species by comparing its peak area to that of a known amount of an appropriate internal standard.

-

Functional Assays

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.

-

Cell Culture: Plate cells (e.g., Caco-2) in a 96-well plate and culture until confluent.[18]

-

Probe Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation.[10][19]

-

Treatment: Treat the cells with the purified 1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE or a vehicle control.

-

Oxidative Challenge: Induce oxidative stress by adding a ROS generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. A reduction in fluorescence in the plasmalogen-treated cells compared to the control indicates antioxidant activity.

Experimental Protocol: Tracing the Metabolic Fate of Arachidonic Acid

Isotopic labeling can be used to follow the conversion of arachidonic acid released from the plasmalogen into downstream metabolites.[1][3]

-

Labeling: Synthesize or procure 1-1(Z)-Octadecenyl-2-([2H8]Arachidonoyl)-sn-glycero-3-PE.

-

Cellular Delivery: Introduce the labeled plasmalogen to cultured cells.

-

Stimulation: Stimulate the cells to induce PLA2 activity and the release of [2H8]arachidonic acid.

-

Metabolite Extraction: Extract the eicosanoids from the cell culture medium.

-

LC-MS/MS Analysis: Analyze the extract by LC-MS/MS to identify and quantify the deuterated eicosanoids, providing a direct measure of the metabolic flux from the specific plasmalogen pool.

Conclusion and Future Directions

1-1(Z)-Octadecenyl-2-Arachidonoyl-sn-glycero-3-PE is a multifaceted phospholipid with crucial roles in membrane structure, antioxidant defense, and cellular signaling. A thorough understanding of its metabolic pathway is paramount for elucidating its involvement in physiological and pathophysiological processes. The methodologies outlined in this guide provide a robust framework for researchers to investigate this fascinating molecule. Future research should focus on definitively identifying all the enzymes involved in its specific biosynthesis and degradation, further characterizing the regulation of its metabolic pathway, and exploring its potential as a therapeutic target or biomarker in various diseases.

References

- The American Society for Biochemistry and Molecular Biology, Inc. (2010). Regulating from a Far : Posttranslational Regulation of Fatty Acyl-CoA Reductase 1, Far1, Controls Ether Glycerophospholipid Synthesis. Journal of Biological Chemistry, 285(12), 1315-1315.

-

National Center for Biotechnology Information. (n.d.). Plasmalogen Synthesis. PubChem. Retrieved from [Link]

- Hishikawa, D., et al. (2012). Lysophosphatidylcholine Acyltransferase 3 Is the Key Enzyme for Incorporating Arachidonic Acid into Glycerophospholipids during Adipocyte Differentiation. International Journal of Molecular Sciences, 13(12), 15499–15513.

- Shindou, H., et al. (2013). The entire Lands' cycle. Progress in Lipid Research, 52(4), 426-435.

-

Medicosis Perfectionalis. (2019, February 19). Arachidonic Acid Pathway- The most Comprehensive Explanation - COX-1, COX-2, Prostaglandin, LTNs [Video]. YouTube. [Link]

-

Dirty Medicine. (2021, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) [Video]. YouTube. [Link]

-

Waters Corporation. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]

-

LIPID MAPS. (n.d.). Quantitative assays for esterified oxylipins generated by immune cells. Retrieved from [Link]

- Arnhold, J. (2009). Their role in oxidative processes in biological membranes, their contribution to pathological processes and aging and plasmalogen analysis. Current analytical chemistry, 5(3), 227-240.

- Balboa, M. A., & Balsinde, J. (2021). Plasmalogens in Innate Immune Cells: From Arachidonate Signaling to Ferroptosis. International journal of molecular sciences, 22(22), 12345.

- Braverman, N. E., & Moser, A. B. (2012). Functions of plasmalogen lipids in health and disease. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1822(9), 1442-1452.

- Google Patents. (n.d.). JP2009263518A - Method for extracting plasmalogen-containing lipid and separating it.

- Trostchansky, A., et al. (2022). Plasmalogen oxidation induces the generation of excited molecules and electrophilic lipid species. PNAS Nexus, 1(4), pgac184.

- Su, X. Q., Wang, J., & Sinclair, A. J. (2019). Plasmalogens and their role in neurological disorders. Lipids in health and disease, 18(1), 1-13.

- Honsho, M., et al. (2010). Posttranslational regulation of fatty acyl-CoA reductase 1, Far1, controls ether glycerophospholipid synthesis. The Journal of biological chemistry, 285(12), 8537–8542.

- Wallner, S., & Schmitz, G. (2011). Plasmalogens the neglected regulatory and scavenging lipid species. Chemistry and physics of lipids, 164(6), 573-589.

- Ni, Z., Goracci, L., Cruciani, G., & Fedorova, M. (2019). Computational solutions in redox lipidomics—Current strategies and future perspectives. Free Radical Biology and Medicine, 144, 110-123.

- Albert, C. J., et al. (2005). The vinyl ether linkages of plasmalogens are favored targets for myeloperoxidase-derived oxidants: a kinetic study. Biochemistry, 44(4), 1461-1469.

- Thomas, M. C., et al. (2023). Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics. Journal of the American Society for Mass Spectrometry, 34(9), 1941–1950.

-

Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]

- Maeba, R., et al. (2007). Separation of intact plasmalogens and all other phospholipids by a single run of high-performance liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 433–439.

- Honsho, M., et al. (2017). Plasmalogen biosynthesis is spatiotemporally regulated by sensing plasmalogens in the inner leaflet of plasma membranes. Scientific reports, 7(1), 43993.

- Gijón, M. A., et al. (2008). Lysophospholipid acyltransferases and arachidonate recycling in human neutrophils. The Journal of biological chemistry, 283(44), 30235–30245.

-

Waters Corporation. (n.d.). LipidQuan™: A Robust LC-MS/MS Methodology for Rapidly Profiling the Lipidome of Liver Tissue Following Metabolism of the Drug Gefitinib. Retrieved from [Link]

- Murphy, R. C., & Harrison, K. A. (1994). Incorporation of stable isotope-labeled arachidonic acid into cellular phospholipid molecular species and analysis by fast atom bombardment tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 5(5), 439-446.

- Adjimani, J. P., & Asare, G. A. (2015). A Caco-2 cell-based quantitative antioxidant activity assay for antioxidants. Food chemistry, 180, 203–209.

- Balboa, M. A., & Balsinde, J. (2021). Plasmalogens in Innate Immune Cells: From Arachidonate Signaling to Ferroptosis. Biomolecules, 11(11), 1686.

- Liu, X., et al. (2021). Spatially resolved isotope tracing reveals tissue metabolic activity.

- Ecker, J., et al. (2012). A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. Journal of lipid research, 53(12), 2821–2830.

- Soenen, S. J., et al. (2022). Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials. Journal of nanobiotechnology, 20(1), 1-18.

- Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896–8907.

- Khaselev, N., & Murphy, R. C. (2000). Susceptibility of plasmenyl glycerophosphoethanolamine lipids containing arachidonate to oxidative degradation. Chemical research in toxicology, 13(4), 273–278.

- Dean, J. M., & Lodhi, I. J. (2018). Plasmalogen lipids: functional mechanism and their involvement in gastrointestinal cancer. Lipids in health and disease, 17(1), 1-9.

Sources

- 1. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyltransferase-catalyzed cleavage of arachidonic acid from phospholipids and transfer to lysophosphatides in lymphocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of LPLAT7 as an sn-1-specific lysophospholipid acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysophosphatidylcholine Acyltransferase 3 Is the Key Enzyme for Incorporating Arachidonic Acid into Glycerophospholipids during Adipocyte Differentiation | MDPI [mdpi.com]

- 7. Subcellular localization and identification of acyl-CoA: lysophosphatidylethanolamine acyltransferase (LPEAT) in the arachidonic acid-rich green microalga, <i>Myrmecia incisa</i> Reisigl - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Lysophosphatidylcholine acyltransferase 3 is the key enzyme for incorporating arachidonic acid into glycerophospholipids during adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioquochem.com [bioquochem.com]

- 11. Plasmalogen lipids: functional mechanism and their involvement in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. stop-alz.com [stop-alz.com]

- 15. academic.oup.com [academic.oup.com]

- 16. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Software and Computational Tools for LC-MS-Based Epilipidomics: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Caco-2 cell-based quantitative antioxidant activity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

18:0p/20:4-PE: The Fusogenic Regulator & Arachidonic Reservoir

A Technical Guide to Plasmalogen Biophysics in Membrane Dynamics

Executive Summary

1-O-octadecyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (18:0p/20:4-PE) is not merely a structural scaffold; it is a dynamic regulatory lipid. Distinguished by a vinyl-ether linkage at the sn-1 position and a polyunsaturated arachidonic acid (AA) tail at sn-2, this molecule acts as a fusogenic switch in biological membranes.

This guide details the biophysical mechanisms by which 18:0p/20:4-PE modulates membrane fluidity and curvature, driving synaptic vesicle fusion and serving as a critical reservoir for inflammatory signaling. It provides actionable protocols for characterizing these dynamics using fluorescence anisotropy and differential scanning calorimetry (DSC).

Part 1: Structural Biophysics & The "Packing Paradox"

To understand how 18:0p/20:4-PE modulates fluidity, one must first understand its unique topology. Unlike diacyl-PEs, plasmalogens possess a vinyl-ether bond at sn-1.[1][2][3] This chemical difference fundamentally alters the packing parameter of the lipid.

The Vinyl-Ether Effect

In diacyl phospholipids, the carbonyl oxygen at sn-1 acts as a spacer, creating a hydration shell. The vinyl-ether bond in 18:0p/20:4-PE lacks this oxygen, allowing the proximal segments of the sn-1 and sn-2 chains to pack more tightly against the glycerol backbone.

-

Result: Increased order (rigidity) in the upper bilayer region compared to diacyl analogs.

The Arachidonyl (20:4) Disorder

While the headgroup region is ordered, the sn-2 position carries arachidonic acid (four cis double bonds). This bulky, kinked chain creates significant void volume in the bilayer core.

-

Result: High fluidity in the hydrophobic core.

The Cone Shape & Fusogenicity

The small phosphoethanolamine (PE) headgroup is poorly hydrated and occupies less lateral space than the bulky hydrophobic tails. This gives 18:0p/20:4-PE a conical molecular shape (Packing Parameter

-

Mechanism: Spontaneous negative curvature.

-

Impact: This geometry destabilizes the flat lamellar phase (

) and promotes the formation of the Inverted Hexagonal Phase (

Caption: 18:0p/20:4-PE acts as a conical wedge, driving membranes away from stable bilayers toward fusogenic hexagonal phases.

Part 2: Membrane Dynamics & Phase Transitions

The "fluidity" of 18:0p/20:4-PE is best described not just by acyl chain motion, but by its Phase Transition Temperatures .

The Lamellar-to-Hexagonal Transition ( )

This is the critical parameter for fusion.

-

Diacyl-PEs: Often have a

well above physiological temperature (>60°C), making them stable bilayers. -

Plasmenyl-PEs (18:0p/20:4): The vinyl ether bond drastically lowers the

, often bringing it close to physiological range (37°C). -

Biological Consequence: Membranes enriched in 18:0p/20:4-PE are thermodynamically primed for fusion. The energy barrier to form the fusion "stalk" is significantly reduced.

Comparative Phase Behavior

The table below illustrates how the plasmalogen architecture alters thermal parameters compared to standard esters.

| Property | Diacyl-PE (18:0/20:4) | Plasmenyl-PE (18:0p/20:[4]4) | Impact on Membrane |

| Proximal Order | Moderate | High | Reduced permeability to ions/water. |

| Core Fluidity | High | High | Rapid lateral diffusion of proteins. |

| High (>60°C) | Lowered (~30-45°C) | Promotes vesicular fusion. | |

| Oxidation Sensitivity | Low | Very High | Acts as an endogenous antioxidant (sacrificial). |

Part 3: Experimental Workflow (Self-Validating Protocol)

To quantify the fluidity and fusogenic potential of 18:0p/20:4-PE, Steady-State Fluorescence Anisotropy using DPH (1,6-diphenyl-1,3,5-hexatriene) is the gold standard.

Protocol: Measuring Acyl Chain Order

Objective: Determine the rotational freedom of the hydrophobic core.

Reagents:

-

18:0p/20:4-PE (Avanti Polar Lipids or equiv).

-

POPC (Background lipid).[5]

-

DPH Probe (Stock: 2 mM in THF).

-

Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4 (Degassed).

Step-by-Step Methodology:

-

Liposome Formation (LUVs):

-

Mix lipids in chloroform (e.g., 90% POPC : 10% 18:0p/20:4-PE).

-

Dry under

stream; vacuum desiccate for 2 hours (Critical: Remove all solvent). -

Hydrate with Buffer to 1 mM lipid concentration. Vortex vigorously.

-

Extrusion: Pass 21 times through a 100 nm polycarbonate filter. Validation: Solution should become transparent/opalescent.

-

-

Probe Labeling:

-

Add DPH to liposomes at a 1:250 (Probe:Lipid) molar ratio.

-

Incubate at 37°C for 30 minutes in the dark.

-

Note: DPH is non-fluorescent in water; signal confirms membrane insertion.

-

-

Anisotropy Measurement (

):-

Excitation: 360 nm | Emission: 430 nm.

-

Measure intensities:

(Vertical-Vertical) and -

Calculate Anisotropy:

-

G-factor: Instrument correction factor (

).

-

-

Temperature Ramp (The Critical Step):

-

Measure

from 10°C to 60°C. -

Interpretation: A sharp drop in

indicates a phase transition (Gel

-

Caption: Workflow for characterizing membrane fluidity changes induced by plasmalogens.

Part 4: Biological Implications & Handling

The Arachidonic Acid Reservoir

18:0p/20:4-PE is the primary substrate for calcium-independent Phospholipase A2 (iPLA2) .

-

Signaling: Upon stimulation, iPLA2 cleaves the sn-2 bond, releasing free Arachidonic Acid.

-

Cascade: Free AA is converted by COX/LOX enzymes into prostaglandins and leukotrienes (inflammatory mediators).

-

Lysolipid Effect: The remaining Lysoplasmalogen accumulates, which acts as a detergent, further altering membrane permeability and fluidity.

Handling & Oxidation Risks (Critical)

The vinyl-ether bond is extremely susceptible to acid hydrolysis and oxidation.

-

Storage: Must be stored at -20°C or -80°C in chloroform under Argon. Never store as a dry film for extended periods.

-

Acid Sensitivity: Avoid buffers with pH < 6.0, as the vinyl ether bond will hydrolyze, destroying the plasmalogen structure.

References

-

Glaser, P. E., & Gross, R. W. (1994). Plasmenylethanolamine facilitates rapid membrane fusion: a stopped-flow kinetic investigation. Biochemistry, 33(19), 5805–5812.[3]

-

Lohner, K. (1996). Is the high propensity of ethanolamine plasmalogens to form non-lamellar lipid structures manifested in the properties of their membrane-associated residues? Chemistry and Physics of Lipids, 81(2), 167-184.

-

Han, X., & Gross, R. W. (1990). Plasmenylcholine and phosphatidylcholine membrane bilayers possess distinct conformational motifs. Biochemistry, 29(20), 4992–4996.

-

Brites, P., Waterham, H. R., & Wanders, R. J. (2004). Functions and biosynthesis of plasmalogens in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1636(2-3), 219-231.

-

Avanti Polar Lipids. 18:0p/20:4-PE (C18(Plasm)-20:4 PE)

Sources

- 1. Phosphatidylcholine-Plasmalogen-Oleic Acid Has Protective Effects against Arachidonic Acid-Induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane plasmalogen composition and cellular cholesterol regulation: a structure activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Vinyl Ether Bond: A Linchpin of Antioxidant Defense and Cellular Stability in 18:0p/20:4-PE

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Phospholipid Structure

In the intricate landscape of cellular lipids, phospholipids represent a cornerstone of membrane architecture and signaling. While the scientific community is deeply familiar with the canonical diacyl glycerophospholipids, a unique subclass known as plasmalogens possesses a defining feature that imparts critical and distinct biological functions: a vinyl ether bond at the sn-1 position of the glycerol backbone.[1][2][3] This guide focuses on a particularly abundant and functionally significant plasmalogen species, 1-O-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (18:0p/20:4-PE), to illuminate the profound significance of its vinyl ether bond.

This phospholipid is not merely a structural variant; its specialized chemical linkage makes it a key player in antioxidant defense, a modulator of membrane dynamics, and a crucial component in mitigating pathological processes like ferroptosis.[1][4][5] For researchers in drug development and cellular biology, understanding the unique attributes of the vinyl ether bond in 18:0p/20:4-PE is paramount for identifying novel therapeutic targets and diagnostic markers for a range of diseases, including neurodegenerative and cardiovascular disorders.[2][6][7]

The Chemistry of Distinction: Vinyl Ether vs. Ester Linkage

To appreciate the functional significance of 18:0p/20:4-PE, one must first understand the chemical properties that distinguish its vinyl ether bond from the more common ester bond found in diacyl phospholipids like 18:0a/20:4-PE.

| Feature | Vinyl Ether Bond (in Plasmalogens) | Ester Bond (in Diacyl Phospholipids) |

| Linkage at sn-1 | R-O-CH=CH-R' | R-O-C(=O)-R' |

| Susceptibility to Acid | High; rapid hydrolysis breaks the bond.[8] | Low; stable under mild acidic conditions. |

| Susceptibility to ROS | High; preferentially targeted by reactive oxygen species (ROS).[2][4][9] | Lower; the primary target for ROS is the PUFA at sn-2. |

| Hydrogen Bonding | Less capable of forming hydrogen bonds.[10] | Carbonyl oxygen can act as a hydrogen bond acceptor. |

| Impact on Membrane | Promotes a more rigid and ordered membrane structure.[6][10] | Contributes to standard membrane fluidity. |

The vinyl ether linkage is inherently more reactive and susceptible to oxidative cleavage than an ester bond.[2][4] This chemical vulnerability is not a weakness but rather the basis for its most critical biological function: acting as a sacrificial antioxidant.

Functional Significance of the Vinyl Ether Bond in 18:0p/20:4-PE

The unique chemical nature of the vinyl ether bond endows 18:0p/20:4-PE with a trifecta of essential functions: antioxidant defense, membrane structural modulation, and a role in specific cell death pathways.

A Potent Endogenous Antioxidant

The most widely recognized function of plasmalogens is their role as endogenous antioxidants.[2][4] The vinyl ether bond is a prime target for reactive oxygen species (ROS), such as singlet oxygen and peroxyl radicals.[2][9]

Causality: The double bond within the vinyl ether linkage has a lower bond dissociation energy compared to the C-H bonds on the polyunsaturated fatty acid (PUFA) tail. Consequently, it reacts preferentially with ROS. In 18:0p/20:4-PE, this means the vinyl ether bond at sn-1 acts as a "sacrificial scavenger," protecting the highly valuable and easily oxidized arachidonic acid (20:4) at the sn-2 position from peroxidation.[2][4] This action terminates lipid peroxidation chain reactions, preventing widespread membrane damage.[4] Experimental models using plasmalogen-deficient cells have definitively shown that these cells are significantly more sensitive to ROS-induced death, a vulnerability that can be rescued by restoring plasmalogen levels.[9]

Caption: Sacrificial antioxidant mechanism of 18:0p/20:4-PE.

Guardian Against Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, particularly on phosphatidylethanolamines (PEs) containing PUFAs.[1][5][11] The presence of 18:0p/20:4-PE is a critical defense mechanism against this pathway.

Causality: The execution of ferroptosis hinges on the peroxidation of PUFAs like arachidonic acid within membrane phospholipids.[5] Because the vinyl ether bond of 18:0p/20:4-PE scavenges ROS, it directly prevents the initiation and propagation of the lipid peroxidation that drives ferroptosis.[5] Studies have shown that depletion of the enzymes required for plasmalogen biosynthesis renders cells highly susceptible to ferroptosis.[5][12] Conversely, supplementation with plasmalogens can efficiently suppress ferroptosis.[5] This protective role is crucial in tissues vulnerable to oxidative stress and iron dysregulation, such as the brain and heart.[5][11]

Caption: 18:0p/20:4-PE inhibits the ferroptosis cell death pathway.

Modulator of Membrane Structure and Function

The absence of a carbonyl oxygen in the vinyl ether linkage makes the sn-1 chain of 18:0p/20:4-PE less hydrophilic than its diacyl counterpart.[6] This subtle change has significant consequences for membrane biophysics.

Causality: The unique geometry of the vinyl ether bond results in a more compact and tightly packed arrangement of phospholipids in the membrane.[10] This increased packing density leads to:

-

Decreased Membrane Fluidity: Creating more ordered membrane domains.[6][10]

-

Lipid Raft Formation: Plasmalogens are enriched in lipid rafts, microdomains critical for organizing signaling complexes.[10]

-

Membrane Fusion and Vesicle Trafficking: The structure of plasmalogens is thought to facilitate the formation of non-lamellar structures, which is a key step in the fusion of membranes during processes like neurotransmitter release.[10][13]

Deficiencies in plasmalogens, as seen in aging and neurodegenerative diseases like Alzheimer's, disrupt these structural roles, impairing synaptic function and cellular signaling.[6][7][13]

Pathophysiological Relevance: When the Bond Matters Most

The depletion of 18:0p/20:4-PE and other plasmalogens is a documented hallmark of numerous human diseases, underscoring the bond's critical role in maintaining health.

-

Neurodegenerative Diseases: The brain is exceptionally rich in plasmalogens, where they constitute up to 70% of the ethanolamine glycerophospholipids in the myelin sheath.[14] Significant reductions in brain and serum plasmalogen levels are strongly associated with Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[6][13][14] This loss compromises neuronal antioxidant defenses, disrupts myelin integrity, and impairs synaptic transmission.[7][13]

-

Cardiovascular Disease: By protecting low-density lipoproteins (LDL) from oxidation, plasmalogens may play a role in preventing the development of arteriosclerosis.[4] They are also involved in HDL-mediated cholesterol efflux from cells, a key anti-atherogenic process.[4]

-

Peroxisomal Disorders: Genetic disorders that impair peroxisome function, where plasmalogen biosynthesis begins, lead to severe plasmalogen deficiencies and result in profound developmental and neurological defects, such as in Zellweger syndrome.[15]

Experimental Protocol: Quantification of 18:0p/20:4-PE via LC-MS/MS

Accurate quantification of specific plasmalogen species is essential for research. However, the acid-lability of the vinyl ether bond presents an analytical challenge.[8] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.[16][17][18]

Objective: To provide a robust, step-by-step methodology for the targeted quantification of 18:0p/20:4-PE in biological samples (e.g., plasma, tissue homogenate).

Pillar of Trustworthiness: This protocol incorporates an internal standard and specific MS/MS transitions to ensure accuracy and reproducibility, creating a self-validating system.

Step-by-Step Methodology

-

Lipid Extraction (Modified Folch or Bligh-Dyer Method)

-

Rationale: To efficiently extract lipids while minimizing the degradation of acid-labile plasmalogens. Using neutral or slightly basic solvents is critical.

-

a. To 100 µL of sample (e.g., plasma), add 10 µL of an internal standard (IS), such as PE(P-18:0/20:4-d8).

-

b. Add 2 mL of a cold (4°C) 2:1 (v/v) mixture of chloroform:methanol.

-

c. Vortex vigorously for 2 minutes.

-

d. Add 500 µL of 0.9% NaCl solution.

-

e. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate phases.

-

f. Carefully collect the lower organic phase using a glass pipette.

-

g. Dry the extract under a gentle stream of nitrogen gas.

-

h. Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water).

-

-

Chromatographic Separation (HILIC)

-

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) provides excellent separation of phospholipid classes based on the polarity of their headgroups.[18]

-

Column: ACQUITY Amide BEH column (1.7 µm, 2.1 × 150 mm) or equivalent.[18]

-

Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium acetate.[18]

-

Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium acetate.[18]

-

Gradient: A typical gradient would start at 100% A, transitioning to 40% A over 10 minutes, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection (Tandem Quadrupole MS)

-

Rationale: Selective Reaction Monitoring (SRM) provides high specificity and sensitivity for quantifying the target analyte by monitoring a specific precursor-to-product ion transition.

-

Ionization Mode: Negative Electrospray Ionization (ESI-). This mode provides characteristic fragmentation of PE lipids.[17]

-

SRM Transitions:

-

18:0p/20:4-PE: Precursor ion (Q1) m/z 750.6 → Product ion (Q3) m/z 303.2 (corresponding to the arachidonate fatty acid anion).

-

Internal Standard (IS): Precursor ion (Q1) m/z 758.6 → Product ion (Q3) m/z 311.2 (corresponding to the deuterated arachidonate anion).

-

-

Data Analysis: Quantify the peak area of the analyte (18:0p/20:4-PE) and normalize it to the peak area of the internal standard (IS). Calculate the concentration using a standard curve prepared with known amounts of a certified 18:0p/20:4-PE reference standard.

-

Caption: Experimental workflow for plasmalogen quantification.

Conclusion and Future Directions

The vinyl ether bond of 18:0p/20:4-PE is a masterstroke of chemical evolution, turning a point of potential instability into a sophisticated defense mechanism. Its roles as a sacrificial antioxidant and a bulwark against ferroptosis place it at the nexus of cellular protection and survival. Furthermore, its influence on membrane architecture is critical for the complex processes of cellular communication and transport.

For drug development professionals, the pathways governing plasmalogen biosynthesis and degradation represent promising, yet underexplored, therapeutic targets. Strategies aimed at restoring depleted plasmalogen levels could offer novel approaches for treating neurodegenerative diseases and other conditions linked to oxidative stress. The continued development of precise analytical methods will be crucial in advancing our understanding and translating this fundamental knowledge into tangible clinical benefits.

References

-

Balsinde, J., Pérez-Gómez, C., & Balboa, M. A. (2024). Plasmalogens in Innate Immune Cells: From Arachidonate Signaling to Ferroptosis. Biomolecules, 14(11), 1461. [Link]

-

Intentional Health. (2023). Plasmalogen Functions: Part 1 of 2. Intentional Health Blog. [Link]

-

Zarrouk, A., Nury, T., et al. (2024). Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine. Pharmaceutics. [Link]

-

Zoeller, R. A., Morand, O. H., & Raetz, C. R. (1988). Plasmalogens as endogenous antioxidants: somatic cell mutants reveal the importance of the vinyl ether. The Journal of biological chemistry. [Link]

-

Cui, W., Liu, C., et al. (2021). Peroxisome-driven ether-linked phospholipids biosynthesis is essential for ferroptosis. Cell Death & Differentiation. [Link]

-

Reis, A., & Spickett, C. M. (2012). Analytical methods for (oxidized) plasmalogens: Methodological aspects and applications. Biomedical chromatography : BMC. [Link]

-

Pérez-Gómez, C., Balboa, M. A., & Balsinde, J. (2024). Plasmalogens in Innate Immune Cells: From Arachidonate Signaling to Ferroptosis. MDPI. [Link]

-

The Health Matters Podcast. (2024). The Real Science of Plasmalogens and Brain Health. YouTube. [Link]

-

Ivan, C., & Volmer, D. A. (2023). Rapid Analysis of Plasmalogen Individual Species by High-Resolution Mass Spectrometry. Methods in Molecular Biology. [Link]

-

Rinde, A. (2020). Plasmalogens: An important link to neurological disorders. Sound Integrative Health. [Link]

-

Zou, Y., Henry, W. S., et al. (2020). Plasticity of ether lipids promotes ferroptosis susceptibility and evasion. Nature. [Link]

-

Singh, S., & Kumar, P. (2022). Plasmalogen as Therapeutics to Neurodegenerative Disorders. Journal of Young Pharmacists. [Link]

-

Senanayake, V., & Goodenowe, D. B. (2019). Plasmalogen deficiency and neuropathology in Alzheimer's disease: Causation or coincidence?. Neurobiology of disease. [Link]

-

Hossain, M. S., Ifuku, M., et al. (2022). Plasmalogens Eliminate Aging-Associated Synaptic Defects and Microglia-Mediated Neuroinflammation in Mice. Frontiers in Immunology. [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). Plasmalogen. Cognitive Vitality. [Link]

-

Wang, M., Ma, S., et al. (2021). Quantitative and Comparative Investigation of Plasmalogen Species in Daily Foodstuffs. Foods. [Link]

-

Le, A., & Armstrong, M. R. (2021). Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine. Analytical and bioanalytical chemistry. [Link]

-

Nishimukai, M., & Koyama, T. (2022). Application of Liquid Chromatography/Tandem Mass Spectrometry for Quantitative Analysis of Plasmalogens in Preadolescent Children—The Hokkaido Study. MDPI. [Link]

-

Jiang, X., Stockwell, B. R., & Conrad, M. (2021). Ferroptosis at the intersection of lipid metabolism and cellular signaling. Molecular Cell. [Link]

-

Jenkins, C. M., et al. (2013). Characterization of platelet aminophospholipid externalization reveals fatty acids as molecular determinants that regulate coagulation. Proceedings of the National Academy of Sciences. [Link]

-

Zenika, N. M., et al. (2024). Ethanolamine and vinyl-ether moieties in brain phospholipids modulate behavior in rats. Research Square. [Link]

-

National Center for Biotechnology Information. (n.d.). PE(P-18:0/20:4(5Z,8Z,11Z,14Z)). PubChem Compound Database. [Link]

-

Anderson, N. M., et al. (2017). Ether lipid generating enzyme AGPS alters the balance of structural and signaling lipids to fuel cancer pathogenicity. eLife. [Link]

-

Al-Dieri, A. G., et al. (2022). The role of procoagulant phospholipids on the surface of circulating blood cells in thrombosis and haemostasis. Open Biology. [Link]

-

Meher, G., et al. (2022). The biophysical properties of plasmalogens originating from their unique molecular architecture. ResearchGate. [Link]

-

Lim, H., et al. (2024). Fatty acid metabolism constrains Th9 cell differentiation and antitumor immunity via the modulation of retinoic acid receptor signaling. Nature Communications. [Link]

-

Deeley, J. M. (2010). Investigating human lens lipids using tandem mass spectrometric techniques. University of Wollongong Research Online. [Link]

-

He, Z., & Yip, C. M. (2014). Low Concentration Ozone Reacts with Plasmalogen Glycerophosphoethanolamine Lipids in Lung Surfactant. Chemical research in toxicology. [Link]

-

Jenkins, C. M., et al. (2013). Characterization of platelet aminophospholipid externalization reveals fatty acids as molecular determinants that regulate coagulation. PNAS. [Link]

-

Hsu, F. F., et al. (2007). Electrospray Ionization Mass Spectrometric Analyses of Phospholipids from Rat and Human Pancreatic Islets and Subcellular Membranes. Harvard Apparatus. [Link]

-

Wierońska, J. M., et al. (2024). Neuroprotection vs. Neurotoxicity: The Dual Impact of Brain Lipids in Depression. MDPI. [Link]

-

Al-Dieri, A. G., et al. (2022). The role of procoagulant phospholipids on the surface of circulating blood cells in thrombosis and haemostasis. PMC. [Link]

-

Al-Dieri, A. G., et al. (2022). The role of procoagulant phospholipids on the surface of circulating blood cells in thrombosis and haemostasis. ResearchGate. [Link]

Sources

- 1. Plasmalogens in Innate Immune Cells: From Arachidonate Signaling to Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical methods for (oxidized) plasmalogens: Methodological aspects and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. intentionalhealthpc.com [intentionalhealthpc.com]

- 5. Peroxisome-driven ether-linked phospholipids biosynthesis is essential for ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Plasmalogen deficiency and neuropathology in Alzheimer's disease: Causation or coincidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ro.uow.edu.au [ro.uow.edu.au]

- 9. Plasmalogens as endogenous antioxidants: somatic cell mutants reveal the importance of the vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Plasticity of ether lipids promotes ferroptosis susceptibility and evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Plasmalogens Eliminate Aging-Associated Synaptic Defects and Microglia-Mediated Neuroinflammation in Mice [frontiersin.org]

- 14. soundintegrative.com [soundintegrative.com]

- 15. Plasmalogen as Therapeutics to Neurodegenerative Disorders – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 16. Rapid Analysis of Plasmalogen Individual Species by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

C18(Plasm)-20:4-PE: A Technical Guide to its Role and Analysis as a Neurodegenerative Disease Biomarker

Introduction: Beyond the Plaque and Tangle - A Lipid-Centric View of Neurodegeneration

For decades, the narrative of neurodegenerative diseases, particularly Alzheimer's disease (AD), has been dominated by the amyloid cascade and tau hypotheses. While invaluable, these protein-centric models do not fully encapsulate the complex pathophysiology of neuronal loss. Emerging evidence points to a critical, yet often overlooked, player in the health and decline of the central nervous system: the lipidome. The brain, being the most lipid-rich organ, is exquisitely sensitive to alterations in its lipid composition. Among the myriad of lipid species, plasmalogens, and specifically the ethanolamine plasmalogen 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (C18(Plasm)-20:4-PE) , are gaining significant attention as potential biomarkers and pathogenic contributors to neurodegenerative disorders.[1]

This technical guide provides an in-depth exploration of C18(Plasm)-20:4-PE, designed for researchers, scientists, and drug development professionals. We will delve into the unique biochemistry of this molecule, its proposed roles in neuronal function, the evidence linking its dysregulation to neurodegenerative diseases, and a detailed, validated workflow for its quantification in biological matrices.

The Molecular Significance of C18(Plasm)-20:4-PE in Neuronal Health

C18(Plasm)-20:4-PE is a member of the plasmalogen family, a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[2] This seemingly subtle structural feature imparts profound functional properties that are critical in the high-energy, oxidatively stressed environment of the brain.

-

Structure and Composition: C18(Plasm)-20:4-PE is comprised of a C18 fatty alcohol with a vinyl-ether linkage at the sn-1 position, the polyunsaturated fatty acid arachidonic acid (20:4) at the sn-2 position, and a phosphoethanolamine head group at the sn-3 position.[1]

-

Antioxidant Properties: The vinyl-ether bond is highly susceptible to oxidation, acting as a "sacrificial" scavenger of reactive oxygen species (ROS).[2] This intrinsic antioxidant capacity protects other critical membrane components, including polyunsaturated fatty acids and proteins, from oxidative damage, a key pathological feature of neurodegenerative diseases.

-

Membrane Dynamics and Signaling: Plasmalogens are integral components of neuronal membranes, influencing their fluidity and the formation of lipid rafts. These microdomains are critical for neurotransmitter signaling, ion channel function, and synaptic vesicle fusion. The presence of arachidonic acid at the sn-2 position is particularly significant, as its release by phospholipase A2 (PLA2) initiates a cascade of inflammatory and signaling pathways.[3][4]

The Arachidonic Acid Connection: A Double-Edged Sword

The arachidonic acid (AA) moiety of C18(Plasm)-20:4-PE is a precursor to a wide array of bioactive eicosanoids, including prostaglandins, leukotrienes, and thromboxanes.[3][5] These molecules are potent mediators of inflammation, a process now recognized as a central driver of neurodegeneration. Therefore, the metabolism of C18(Plasm)-20:4-PE is intricately linked to the neuroinflammatory state of the brain.

C18(Plasm)-20:4-PE as a Biomarker in Neurodegenerative Diseases

A growing body of evidence suggests that depleted levels of ethanolamine plasmalogens, including C18(Plasm)-20:4-PE, are a consistent finding in the brains and peripheral circulation of patients with neurodegenerative diseases.

| Disease State | Matrix | Observation | Reference |

| Alzheimer's Disease | Brain (Post-mortem) | Significantly decreased levels of ethanolamine plasmalogens. | [6] |

| Plasma | Decreased levels of specific ethanolamine plasmalogens. | [1] | |

| CSF | Altered plasmalogen profiles. | [7] | |

| Huntington's Disease | Plasma | Decreased levels of phosphatidylethanolamines, including PE (18:0/20:4). | [8] |

| CSF | Increased levels of some phosphatidylethanolamines. | [8] | |

| Parkinson's Disease | Brain (mouse model) | Upregulation of PE(36:4) (includes 18:0/20:4) in male mice. | [9] |

| Plasma (human) | Alterations in glycerophospholipid profiles. | [9] |

Table 1: Summary of observed changes in ethanolamine plasmalogens in neurodegenerative diseases. Note: Some studies report on the broader class of phosphatidylethanolamines or plasmalogens, with C18(Plasm)-20:4-PE being a significant member of this class.

The depletion of C18(Plasm)-20:4-PE in neurodegenerative diseases is hypothesized to be a consequence of increased oxidative stress and neuroinflammation, leading to the degradation of the vinyl-ether bond and the release of arachidonic acid for eicosanoid synthesis. This depletion may, in turn, exacerbate the disease process by reducing the brain's antioxidant capacity and disrupting membrane function.

Quantitative Analysis of C18(Plasm)-20:4-PE: A Validated LC-MS/MS Workflow

Accurate and precise quantification of C18(Plasm)-20:4-PE is paramount for its validation as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering high sensitivity and specificity.

Step-by-Step Experimental Protocol

This protocol represents a synthesized and optimized workflow based on established methodologies for plasmalogen analysis.[10][11][12][13]

1. Sample Preparation:

-

Brain Tissue:

-

Plasma/CSF:

-

Thaw plasma or CSF samples on ice.

-

Use 10-50 µL of the sample for extraction.

-

2. Lipid Extraction (MTBE Method):

-

To the sample, add a mixture of odd-chain and deuterated lipid internal standards, including a plasmalogen-specific standard like C18(Plasm)-18:1(d9) PE.[16]

-

Add cold methanol and vortex thoroughly.

-

Add cold methyl-tert-butyl ether (MTBE) and shake at 4°C.

-

Induce phase separation by adding LC-MS grade water and centrifuge.

-

Collect the upper organic layer containing the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable injection solvent (e.g., methanol/toluene 9:1, v/v).[12]

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18, Waters ACQUITY Premier CSH C18) is recommended for good separation of lipid species.[12][13]

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic lipids, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40-50°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for phosphatidylethanolamine-containing lipids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for C18(Plasm)-20:4-PE and its internal standard should be optimized. For plasmalogens, characteristic neutral losses or product ions related to the headgroup and fatty acyl chains are monitored.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas of the MRM transitions for C18(Plasm)-20:4-PE and the internal standard.

-

Generate a calibration curve using a series of known concentrations of a C18(Plasm)-20:4-PE standard.

-

Calculate the concentration of C18(Plasm)-20:4-PE in the samples by normalizing the analyte peak area to the internal standard peak area and interpolating from the calibration curve.

Conclusion and Future Directions

C18(Plasm)-20:4-PE stands at the intersection of several key pathological processes in neurodegeneration: oxidative stress, membrane dysfunction, and neuroinflammation. Its depletion in diseased states, coupled with its critical roles in neuronal function, makes it a compelling biomarker candidate. The robust and sensitive LC-MS/MS methods now available allow for its precise quantification in clinically accessible matrices like plasma and CSF, paving the way for its inclusion in large-scale clinical studies.

Future research should focus on:

-

Longitudinal studies: Tracking the levels of C18(Plasm)-20:4-PE over the course of disease progression to establish its utility in early diagnosis and monitoring.

-

Multi-modal biomarker panels: Integrating C18(Plasm)-20:4-PE with other established biomarkers (e.g., Aβ42, p-tau) to enhance diagnostic accuracy.

-

Therapeutic interventions: Investigating whether restoring plasmalogen levels, including C18(Plasm)-20:4-PE, can ameliorate neurodegenerative pathology and cognitive decline.

By embracing a more holistic, lipid-centric view of neurodegeneration and leveraging powerful analytical technologies, we can unlock new avenues for understanding, diagnosing, and ultimately treating these devastating diseases.

References

-

Hossain, M. S., et al. (2020). Time-Dependent Analysis of Plasmalogens in the Hippocampus of an Alzheimer's Disease Mouse Model. International Journal of Molecular Sciences, 21(23), 9193. [Link]

-

Wu, Y., et al. (2023). Plasmalogen Profiling in Porcine Brain Tissues by LC-MS/MS. Foods, 12(16), 3020. [Link]

-

Goodman, L. (n.d.). Figure 2-22. Pathways of arachidonate metabolism. Arachidonic acid is transformed into the cyclic endoperoxides by PES. ResearchGate. [Link]

-

Wang, D., et al. (2021). Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. Signal Transduction and Targeted Therapy, 6(1), 93. [Link]

-

Al-Awwad, T., et al. (2021). Metabolic pathways of arachidonic acid. ResearchGate. [Link]

-

National Institute for Biological Standards and Control. (n.d.). Brain Tissue Preparation. NIBSC. [Link]

-

Wang, D., et al. (2021). Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. PubMed. [Link]

-

Li, S., et al. (2021). Integrative brain omics approach reveals key role for sn-1 lysophosphatidylethanolamine in Alzheimer's dementia. Nature Communications, 12(1), 5838. [Link]

-

Sartain, M. (n.d.). A Comprehensive, Curated, High-Throughput Method for the Detailed Analysis of the Plasma Lipidome. Agilent. [Link]

-

Dirty Medicine. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. [Link]

-

Med-Life Discoveries. (2023, September 26). Plasmalogen profiling in porcine brain tissues by LC-MS/MS. Med-Life Discoveries. [Link]

-

Wang, Y., et al. (2020). A UPLC-MRM-MS method for comprehensive profiling of Amadori compound-modified phosphatidylethanolamines in human plasma. Analytica Chimica Acta, 1139, 101-110. [Link]

-

Kosicek, M., et al. (2012). Elevated cerebrospinal fluid sphingomyelin levels in prodromal Alzheimer's disease. Neurobiology of Aging, 33(8), 1546-1552. [Link]

-

Agilent Technologies. (2018, July 17). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. [Link]

-

McGarry, A., et al. (2020). Cross-sectional analysis of plasma and CSF metabolomic markers in Huntington's disease for participants of varying functional capacity. Scientific Reports, 10(1), 20490. [Link]

-

Oresic, M. (2011). Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry in Lipidomics. LCGC North America, 29(10), 968-975. [Link]

-

Criscuolo, A., et al. (2022). LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters. Journal of Chromatography B, 1194, 123179. [Link]

-

Li, S., et al. (2021). Integrative brain omics approach highlights sn-1 lysophosphatidylethanolamine in Alzheimer's dementia. bioRxiv. [Link]

-

Thaysen, K., et al. (2021). Lipid Profiling of Alzheimer's Disease Brain Highlights Enrichment in Glycerol(phospho)lipid, and Sphingolipid Metabolism. Metabolites, 11(10), 674. [Link]

-

Fonteh, A. N., et al. (2021). Profiling of Cerebrospinal Fluid Lipids and Their Relationship with Plasma Lipids in Healthy Humans. Metabolites, 11(11), 748. [Link]

-

On, N. P., et al. (2019). Plasmalogens and Alzheimer's disease: A review. Clinical Lipidology, 14(1), 1-8. [Link]

-

Oresic, M. (2011). Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry in Lipidomics. LCGC North America. [Link]

-

Yamada, M., & Nagano, N. (n.d.). Phospholipid Profiling Method in Human Plasma Using the Shim-pack Scepter Claris C18. Shimadzu. [Link]

-

Keller, J., et al. (2021). Impact of Vitamin D3 Deficiency on Phosphatidylcholine-/Ethanolamine, Plasmalogen-, Lyso-Phosphatidylcholine-/Ethanolamine, Carnitine- and Acyl-Carnitine-Metabolism in SH-SY5Y Neuroblastoma Cells and a Murine Brain Model. Biomolecules, 11(11), 1699. [Link]

-

Avanti Polar Lipids. (n.d.). Avanti® Polar Lipids. Avanti Polar Lipids. [Link]

-

Singh, A., et al. (2023). Integrative lipidomics of brain and plasma uncovers sex-specific metabolic signatures in Parkinson's disease. bioRxiv. [Link]

-

University of Stirling. (2020, August 24). Development of a C18 Supercritical Fluid Chromatography-Tandem Mass Spectrometry Methodology for the Analysis of Very-Long-Chain Polyunsaturated Fatty Acid-Containing Complex Lipids. University of Stirling. [Link]

-

Zemski Berry, K. A., et al. (2021). Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice. Analytical Chemistry, 93(30), 10467-10475. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Plasmalogen profiling in porcine brain tissues by LC-MS/MS — MED-LIFE DISCOVERIES [med-life.ca]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid Profiling of Alzheimer’s Disease Brain Highlights Enrichment in Glycerol(phospho)lipid, and Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Time-Dependent Analysis of Plasmalogens in the Hippocampus of an Alzheimer’s Disease Mouse Model: A Role of Ethanolamine Plasmalogen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasmalogen Profiling in Porcine Brain Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NIBSC - Brain Tissue Preparation [nibsc.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

The Arachidonic Reservoir: Plasmalogen Metabolism and Lipid Signaling

Executive Summary

This technical guide delineates the critical biochemical interface between Arachidonic Acid (AA) and Plasmalogens (Pls) . While the Lands cycle governs general phospholipid homeostasis, plasmalogens—specifically plasmenyl-ethanolamine (PlsEtn) —serve as a specialized, high-capacity reservoir for polyunsaturated fatty acids (PUFAs).

Recent identification of TMEM164 as a specific Coenzyme A-independent transacylase (CoA-IT) has revolutionized our understanding of how AA is shunted from diacyl-phospholipids into the plasmalogen pool.[1] This guide details the molecular mechanisms of this retention, the specific release via calcium-independent phospholipase A2 (iPLA2β) , and the downstream implications for neuroinflammation, Alzheimer’s disease (AD), and ferroptosis.

Structural & Mechanistic Foundations

The Vinyl Ether Advantage

Plasmalogens differ from canonical diacyl-phospholipids by the presence of a vinyl ether bond (sn-1-O-alk-1'-enyl linkage) at the sn-1 position, rather than an ester bond.[1][2] This structural nuance confers two critical properties:

-

Oxidative Sacrificial Lamb: The vinyl ether bond is chemically susceptible to singlet oxygen and radical attack, protecting the sn-2 PUFA from oxidation under mild stress.

-

Packing Dynamics: The lack of a carbonyl oxygen at sn-1 allows for tighter packing in the membrane bilayer, facilitating the formation of lipid raft microdomains essential for signal transduction.

The sn-2 Arachidonic Acid Reservoir

In excitable tissues (neurons, cardiac myocytes) and immune cells (macrophages), PlsEtn is not merely structural; it is the primary storage depot for AA (20:4n-6).

-

Stoichiometry: In murine macrophages, >90% of PlsEtn species contain a PUFA at sn-2, with AA being the dominant species.

-

Bioavailability: Unlike the AA in phosphatidylcholine (PC), which is rapidly cycled, the AA in PlsEtn represents a "stable pool" mobilized specifically during acute inflammatory signaling or ischemia.

The Remodeling Cycle: The "Fill" Mechanism

The incorporation of AA into plasmalogens does not occur via de novo synthesis. Instead, it relies on a remodeling pathway that transfers AA from diacyl-PC to lysoplasmalogens.[3]

The CoA-Independent Transacylase (CoA-IT)

Standard phospholipid remodeling (Lands cycle) uses acyl-CoA transferases. However, plasmalogen enrichment utilizes CoA-IT , an enzyme that transfers AA directly from the sn-2 of diacyl-PC to the sn-2 of lyso-PlsEtn without consuming ATP or Coenzyme A.[3]

Key Discovery (2024): The protein TMEM164 has been identified as a specific CoA-IT with high affinity for PUFAs, validating the genetic basis of this pathway [1].

Pathway Visualization

The following diagram illustrates the flow of AA from the "transient" PC pool to the "reservoir" PlsEtn pool.

Caption: The CoA-Independent Transacylation pathway. TMEM164 shuttles AA from PC to PlsEtn, establishing the reservoir.

Signal Transduction: The "Drain" Mechanism

Mobilization of AA from the plasmalogen reservoir is distinct from the cytosolic PLA2 (cPLA2α) activity that typically targets PC.

iPLA2β (Group VIA PLA2)

The calcium-independent phospholipase A2 beta (iPLA2β ) exhibits a marked selectivity for plasmalogen substrates.

-

Mechanism: Upon cellular stress (e.g., hypoxia, thrombin stimulation), iPLA2β hydrolyzes the sn-2 ester bond of PlsEtn.

-

Product: This releases free AA and Lyso-plasmenylcholine/ethanolamine .

-

Significance: The released AA is converted into eicosanoids (prostaglandins, leukotrienes). The remaining lyso-plasmalogen acts as a distinct signaling lipid, influencing ion channel function (e.g., in cardiomyocytes).

Comparative Kinetics

| Feature | cPLA2α (Group IVA) | iPLA2β (Group VIA) |

| Primary Substrate | Diacyl-PC | Plasmenyl-PE / Plasmenyl-PC |

| Calcium Requirement | Sub-micromolar Ca²⁺ | None (Ca²⁺-independent) |

| AA Release Context | Acute Inflammation (fast) | Basal turnover, Ischemia, Membrane Remodeling |

| Inhibitor | Pyrrophenone | BEL (Bromoenol lactone) |

Pathological Nexus

Alzheimer’s Disease (AD)

AD brains exhibit a specific, severe deficit in PlsEtn (up to 70% reduction in hippocampus).

-

The Loop: Aβ peptide accumulation induces oxidative stress -> Vinyl ether bonds are oxidized -> PlsEtn levels drop -> The AA reservoir is depleted.

-

Consequence: Without the PlsEtn reservoir, neurons lose the ability to mount controlled neuroinflammatory responses, and membrane fluidity is compromised, affecting neurotransmitter release [2].

Ferroptosis

While PlsEtn protects against mild oxidation, it drives ferroptosis (iron-dependent cell death) under severe stress.

-

Mechanism: The high content of PUFAs (AA and Adrenic acid) in PlsEtn makes them prime targets for lipid peroxidation.[1]

-

Therapeutic Angle: Inhibition of Pls biosynthesis (e.g., targeting AGPS) has been shown to induce ferroptosis resistance in cancer cells, highlighting the double-edged sword of this lipid class [3].

Experimental Protocols: Lipidomics Workflow

To study this connection, researchers must distinguish between diacyl- and plasmenyl- species. Standard acid hydrolysis will destroy plasmalogens, necessitating specific LC-MS/MS protocols.

Protocol: Differential Lipidomics of Pls-AA

Objective: Quantify AA distribution between Diacyl-PE and Plasmenyl-PE.

Step 1: Lipid Extraction (Modified Bligh & Dyer)

-

Reagents: Chloroform/Methanol/Water (1:2:0.8 v/v).

-

Critical Note: Maintain neutral pH. Do not use strong acids during extraction to preserve the vinyl ether bond. Add BHT (Butylated hydroxytoluene) to prevent AA oxidation.

Step 2: LC-MS/MS Configuration [4]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

-

Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate (pH 7.0).

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (best for PE/PlsEtn fatty acyl chain identification).

Step 3: MRM Transitions (Example) To distinguish species, monitor the specific parent ion and the fatty acyl fragment.

| Lipid Species | Precursor Ion (m/z) | Product Ion (m/z) | Identity |

| PE(18:0/20:4) | 766.5 [M-H]⁻ | 303.2 [AA]⁻ | Diacyl-PE containing AA |

| PlsEtn(18:0p/20:4) | 750.5 [M-H]⁻ | 303.2 [AA]⁻ | Plasmalogen containing AA |

| PlsEtn(16:0p/20:4) | 722.5 [M-H]⁻ | 303.2 [AA]⁻ | Plasmalogen containing AA |

Step 4: Data Analysis

-

Calculate the ratio of PlsEtn-AA to Total PE-AA.

-